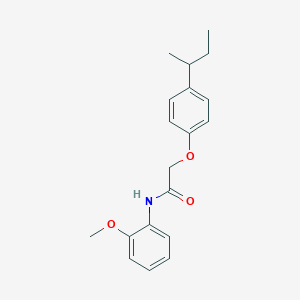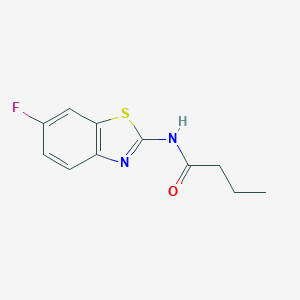
2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2016 and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
BMS-986165 inhibits the activity of TYK2 by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This results in the downregulation of pro-inflammatory cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the severity of psoriasis in clinical trials, with a significant improvement in the Psoriasis Area and Severity Index (PASI) score. It has also been shown to reduce joint inflammation and improve joint function in patients with rheumatoid arthritis. In addition, BMS-986165 has been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986165 has several advantages for laboratory experiments, including its high purity and reliability. However, it also has some limitations, such as its high cost and limited availability, which may restrict its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on BMS-986165, including its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Further studies are also needed to investigate the long-term safety and efficacy of BMS-986165 in clinical trials. In addition, the development of more potent and selective TYK2 inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
In conclusion, BMS-986165 has shown promising results in the treatment of autoimmune diseases, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to explore its potential therapeutic applications and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of BMS-986165 involves several steps, including the reaction of 4-sec-butylphenol with 2-chloro-N-(2-methoxyphenyl)acetamide, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure BMS-986165, making it a reliable source for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of TYK2, a kinase that plays a crucial role in the immune response and inflammation. This makes BMS-986165 a promising candidate for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and Crohn's disease.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(4-butan-2-ylphenoxy)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-9-11-16(12-10-15)23-13-19(21)20-17-7-5-6-8-18(17)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
CWOBUKMKUWIUGV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251434.png)
![2-(4-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251437.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251440.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B251442.png)
![4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251443.png)
![4-ethyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251444.png)
